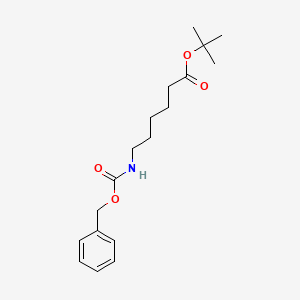

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

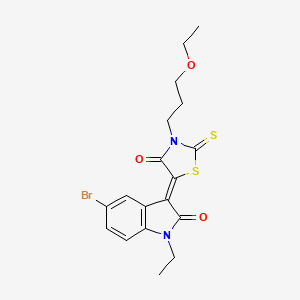

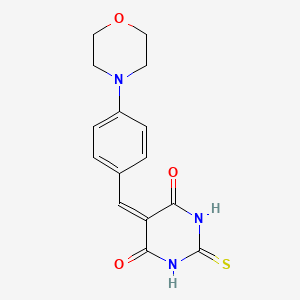

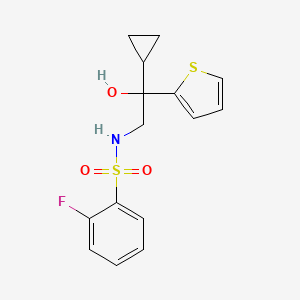

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound . Its IUPAC name is tert-butyl N6-(((benzyloxy)carbonyl)amino)hexanoate . The compound has a molecular weight of 350.46 .

Molecular Structure Analysis

The compound contains a total of 63 bonds, including 28 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate has a molecular weight of 350.46 . The InChI code for this compound is 1S/C19H30N2O4/c1-19(2,3)25-17(22)16(20-4)12-8-9-13-21-18(23)24-14-15-10-6-5-7-11-15/h5-7,10-11,16,20H,8-9,12-14H2,1-4H3,(H,21,23) .Applications De Recherche Scientifique

Synthesis of Non-proteinogenic Amino Acids and Derivatives

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate plays a role in the synthesis of non-proteinogenic amino acids. For example, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative, which were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).

Asymmetric Synthesis

This compound is used in asymmetric synthesis processes. For instance, aminohydroxylation of tert-butyl sorbate resulted in the production of various tert-butyl esters with applications in asymmetric synthesis of compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Catalysts in Asymmetric Hydrogenation

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is instrumental in creating ligands for catalysts used in asymmetric hydrogenation, specifically in the pharmaceutical industry for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Formation of Hydroxyethylene Dipeptide Isosteres

This compound aids in the formation of hydroxyethylene dipeptide isosteres, important in the development of peptide-based drugs. A practical, stereocontrolled synthesis from (l)-phenylalanine was reported (Nadin et al., 2001).

Synthesis of Protected 1,2-Amino Alcohols

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is used in the synthesis of protected 1,2-amino alcohols, providing precursors for further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Radical Reactions and Syntheses

The compound is involved in radical reactions, as demonstrated in the synthesis of tert-butyl peroxy-2-ethyl hexanoate and its use in promoting radical acylation reactions (Sun et al., 2022).

Study of Nucleophilic Substitutions and Radical Reactions

It is used to study nucleophilic substitutions and radical reactions, highlighting its versatility in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Esterification of N-Protected Amino Acids

Facile synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, useful in peptide synthesis, is another application (Chevallet, Garrouste, Malawska, & Martínez, 1993).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is not available, general precautions should be taken while handling this compound. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXPPSUULDOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)